![molecular formula C22H18N2O2S B404179 N-[4-(1,3-苯并噻唑-2-基)苯基]-4-乙氧基苯甲酰胺 CAS No. 313238-10-7](/img/structure/B404179.png)

N-[4-(1,3-苯并噻唑-2-基)苯基]-4-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

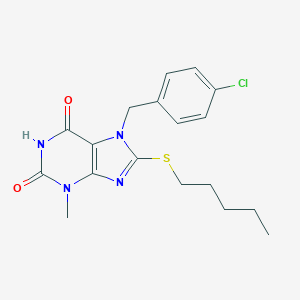

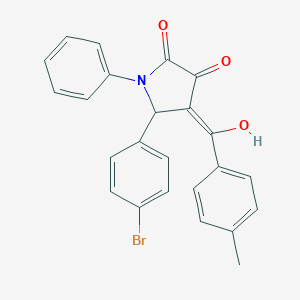

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is a derivative of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide . It has been studied for its potential anticancer activity . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .

Synthesis Analysis

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The structures of the synthesized compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .Molecular Structure Analysis

The molecular formula of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is C15H12N2OS . The molecular weight is 268.3 g/mol . The InChI string is InChI=1S/C15H12N2OS/c1-10(18)16-12-8-6-11(7-9-12)15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,18) .Chemical Reactions Analysis

The N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide derivatives were tested for their ability to inhibit human monoacylglycerol lipase (hMAGL) enzyme . The halogen substituted aniline derivatives were found to be most active among all the synthesized compounds having IC50 value in the range of 6.5-9 nM .Physical and Chemical Properties Analysis

The physical and chemical properties of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide include a molecular weight of 268.3 g/mol, XLogP3 of 3.4, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, rotatable bond count of 2, exact mass of 268.06703418 g/mol, monoisotopic mass of 268.06703418 g/mol, topological polar surface area of 70.2 Ų, heavy atom count of 19, and a complexity of 328 .科学研究应用

抗菌应用

N-[4-(1,3-苯并噻唑-2-基)苯基]-4-乙氧基苯甲酰胺及其衍生物已显示出有希望的抗菌活性。 研究表明它们对各种细菌菌株有效,如大肠杆菌、变形杆菌属、金黄色葡萄球菌和铜绿假单胞菌 . 这些化合物有可能用于开发新的抗菌剂,以对抗耐药性细菌感染。

抗真菌应用

类似的苯并噻唑化合物已被发现对黑曲霉、尖孢镰刀菌和米根霉等真菌菌株有活性 . 这表明 N-[4-(1,3-苯并噻唑-2-基)苯基]-4-乙氧基苯甲酰胺也可能具有抗真菌特性,这可以用于治疗真菌感染。

杂环化合物的合成

苯并噻唑衍生物通常用于杂环化合物的合成。 它们在各种涉及芳香族、杂环族和脂肪族醛的化学反应中充当关键中间体 . 这种应用对于药物化学领域开发新的治疗性分子至关重要。

光学材料

一些苯并噻唑衍生物因其独特的结构特性而被研究作为潜在的光学材料 . 这种应用可能与 N-[4-(1,3-苯并噻唑-2-基)苯基]-4-乙氧基苯甲酰胺在开发具有特定光学特性的新材料方面相关。

抗结核化合物

最近的进展表明苯并噻唑类化合物是有效的抗结核剂。 这些化合物已显示出对结核病的显著体外和体内活性,一些抑制浓度与标准参考药物相当 . 对此应用的研究可能会导致治疗这种全球性健康问题的新的方法。

绿色化学

苯并噻唑化合物的合成与绿色化学实践相关。 它们可以从环境友好的原料(如二氧化碳 (CO2))合成,符合可持续发展目标 .

生物学潜力

苯并噻唑衍生物表现出一系列生物活性,这使得它们成为进一步药理学研究的候选者。 它们的潜力包括抗炎、抗癌和抗病毒活性等 .

化学研究

这些化合物由于其多功能的反应性和结构多样性而对化学研究很有价值。 它们可以用于研究反应机理并开发新的合成方法 .

作用机制

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and prophylaxis and treatment of rotavirus infections .

Mode of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against mycobacterium tuberculosis . This suggests that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide may interact with its targets to inhibit their function, leading to the observed biological effects.

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of various enzymes and receptors, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It has been suggested that benzothiazole derivatives have favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It has been suggested that benzothiazole derivatives exhibit environmental-sensitive dual-mode fluorescence .

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-2-26-18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,2H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQWVIJXUPKFNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Chlorobenzoyl)amino]hexanoic acid](/img/structure/B404098.png)

![pentyl [(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B404105.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404108.png)

![7-(3-chloro-2-butenyl)-8-[(4-chlorobutyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404111.png)